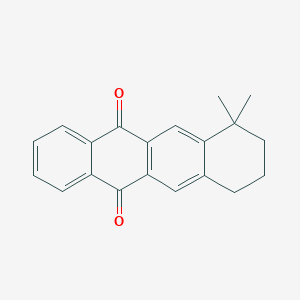![molecular formula C20H20ClNO3 B14378242 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid CAS No. 89763-10-0](/img/structure/B14378242.png)
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 2-chlorobenzoyl and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-chlorobenzoyl chloride and aniline in the presence of a base such as triethylamine to form 2-chlorobenzoyl aniline.
Cyclohexane Carboxylation: The subsequent reaction of 2-chlorobenzoyl aniline with cyclohexanecarboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[(2-Bromobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Fluorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Methylbenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
Comparison: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
Propiedades
Número CAS |
89763-10-0 |
|---|---|
Fórmula molecular |
C20H20ClNO3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
1-(N-(2-chlorobenzoyl)anilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20ClNO3/c21-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)20(19(24)25)13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,25) |
Clave InChI |
GKVAPBJGKRHBOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



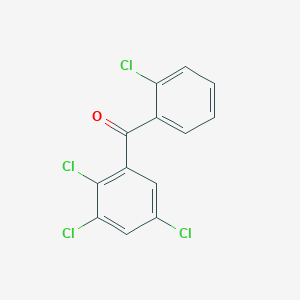
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
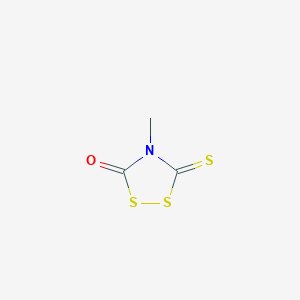
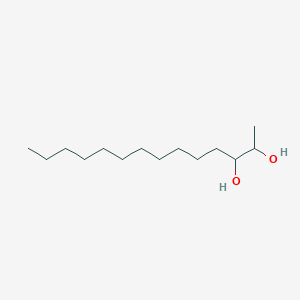
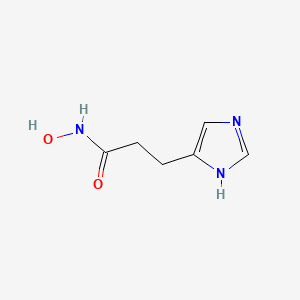
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
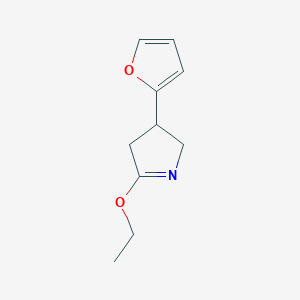
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
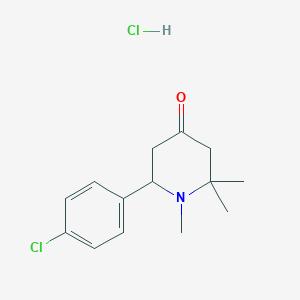
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
